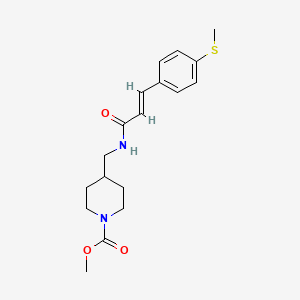

(E)-methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate

Description

The compound (E)-methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a methyl carboxylate ester at the 1-position and a (4-(methylthio)phenyl)acrylamido-methyl substituent at the 4-position. The (E)-configuration of the acrylamide double bond and the methylthio group may influence its pharmacokinetic properties, including solubility and metabolic stability.

Properties

IUPAC Name |

methyl 4-[[[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-23-18(22)20-11-9-15(10-12-20)13-19-17(21)8-5-14-3-6-16(24-2)7-4-14/h3-8,15H,9-13H2,1-2H3,(H,19,21)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJSAOPDLRHPQR-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic steps include:

- Formation of the Acrylamide : The acrylamide moiety is introduced through a coupling reaction involving a piperidine derivative and an appropriate acrylamide reagent.

- Methylation : Methylation processes are employed to introduce the methylthio group at the para position of the phenyl ring.

- Carboxylate Formation : The final step involves esterification to form the methyl ester, yielding the target compound.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor, potentially affecting pathways involved in cell proliferation and survival.

- Antineoplastic Activity : Similar compounds have demonstrated antitumor effects in various cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:

- Antitumor Activity : In vitro studies have shown that derivatives exhibit significant cytotoxicity against several cancer cell lines, with IC50 values often in the low micromolar range. For instance, compounds with similar structural features demonstrated potent inhibition of cell growth in models such as TK-10 and HT-29 cells .

- Mechanistic Insights : Research indicates that these compounds may induce apoptosis through mitochondrial pathways or by disrupting cellular signaling cascades associated with oncogenic processes .

- Stability and Reactivity : Stability studies revealed that certain analogs maintain their integrity in physiological conditions, which is crucial for their therapeutic application. For example, compounds were shown to withstand degradation in the presence of physiological nucleophiles like glutathione .

Data Summary

| Compound | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| Compound A | 0.5 | JNK3 Kinase | Inhibitor |

| Compound B | 1.0 | Cancer Cell Lines (TK-10) | Cytotoxic |

| Compound C | 0.8 | Mitochondrial Pathways | Apoptotic Inducer |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Piperidine Derivatives

Key Observations :

- Substituent Diversity: The target compound’s 4-(methylthio)phenyl acrylamide group distinguishes it from analogs with methoxyphenyl (), carbamoylmethyl (), or pyrimidinyl () substituents.

- Piperidine Core Modifications: Unlike the unsubstituted piperidine in the target compound, describes a piperidine with a methoxyimino group, which introduces conformational rigidity .

Key Observations :

- Hydrogenation vs. Reductive Amination : The target compound’s synthesis likely involves acrylamide coupling (similar to ’s acrylamide derivatives ), while uses Raney Ni hydrogenation for piperidine ring saturation .

- Complexity in Heterocycles : and highlight multi-step syntheses for imidazo-pyrrolo-pyrazine derivatives, suggesting higher complexity compared to the target compound’s straightforward piperidine-acrylamide structure .

Spectral and Physicochemical Properties

Table 3: NMR Data and Physicochemical Comparisons

Key Observations :

- Acrylamide Proton Signals : The target compound’s (E)-configured acrylamide group would show characteristic doublet peaks at δ ~6.3–6.5 ppm (cf. ’s acrylamide at δ 6.1–6.3 ).

- Methylthio Group Impact : The 4-(methylthio)phenyl group may downfield-shift adjacent protons due to electron-withdrawing effects, contrasting with methoxy groups in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.